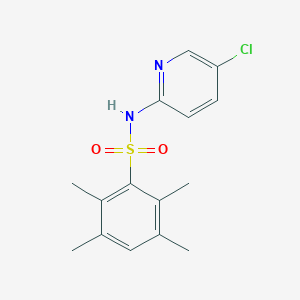
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide, also known as PTK787, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTK787 is a member of the sulfonamide class of compounds, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis and tumor growth. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects.
Mécanisme D'action
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide works by inhibiting the activity of VEGFR and PDGFR, which are involved in the regulation of angiogenesis and tumor growth. Specifically, N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways. This leads to a decrease in the production of pro-angiogenic factors and a reduction in tumor growth.
Biochemical and physiological effects:
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, reduction of tumor growth, and anti-inflammatory and anti-oxidative properties. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to improve blood flow and vascular function in animal models of diabetes and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its specificity for VEGFR and PDGFR, which allows for the selective inhibition of angiogenesis and tumor growth. However, one limitation of using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide, including the development of more potent and selective inhibitors of VEGFR and PDGFR, the investigation of combination therapies with other anti-angiogenic agents, and the exploration of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide's potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide works by inhibiting the activity of VEGFR and PDGFR, leading to a decrease in angiogenesis and tumor growth. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidative properties. While there are advantages and limitations to using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments, there are several future directions for the study of this compound.
Méthodes De Synthèse
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 2-methoxy-4-methylbenzenesulfonyl chloride to form the desired product. The synthesis method has been optimized to produce high yields of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide with high purity.
Propriétés
Nom du produit |
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H13ClN2O3S |
Poids moléculaire |
312.77 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-3-5-12(11(7-9)19-2)20(17,18)16-13-6-4-10(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
BESCQRXZRWLWGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)




![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)



